Methyl 3-amino-2-(3-hydroxy-4-methoxybenzyl)propanoate
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Overview
Description
Methyl 3-amino-2-[(3-hydroxy-4-methoxyphenyl)methyl]propanoate is a chemical compound with a complex structure that includes an amino group, a hydroxy group, and a methoxy group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-amino-2-[(3-hydroxy-4-methoxyphenyl)methyl]propanoate can be achieved through several steps. One common method involves the reaction of a suitable starting material, such as benzyl alcohol, with bromopropanone to introduce a propanone group. This intermediate is then reacted with p-toluenesulfonic acid to form the corresponding tosylate ester. Subsequent reactions with ethylene glycol and base hydrolysis yield the target compound .
Industrial Production Methods: Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-amino-2-[(3-hydroxy-4-methoxyphenyl)methyl]propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the amino group may produce a primary amine.
Scientific Research Applications
Methyl 3-amino-2-[(3-hydroxy-4-methoxyphenyl)methyl]propanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of methyl 3-amino-2-[(3-hydroxy-4-methoxyphenyl)methyl]propanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate: This compound shares a similar structure but lacks the amino group.
Methyl 3-(4-methoxyphenyl)propanoate: Similar but without the hydroxy group.
Uniqueness: Methyl 3-amino-2-[(3-hydroxy-4-methoxyphenyl)methyl]propanoate is unique due to the presence of both amino and hydroxy groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H17NO4 |
---|---|
Molecular Weight |
239.27 g/mol |
IUPAC Name |
methyl 2-(aminomethyl)-3-(3-hydroxy-4-methoxyphenyl)propanoate |
InChI |
InChI=1S/C12H17NO4/c1-16-11-4-3-8(6-10(11)14)5-9(7-13)12(15)17-2/h3-4,6,9,14H,5,7,13H2,1-2H3 |
InChI Key |
JAIYXOIFKARXKR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(CN)C(=O)OC)O |
Origin of Product |
United States |
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